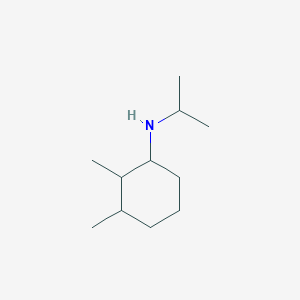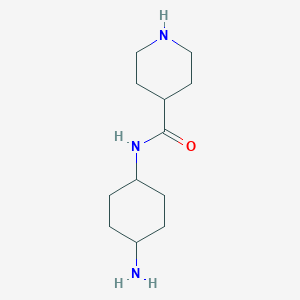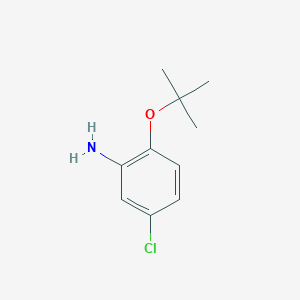
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide: is a synthetic organic compound with the molecular formula C₁₂H₂₀N₂OS and a molecular weight of 240.37 g/mol . This compound is characterized by the presence of an amino group, a thiophene ring, and a pentanamide backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group at the 2-position.
Amidation Reaction: The functionalized thiophene derivative undergoes an amidation reaction with 2-amino-4-dimethylpentanoic acid under controlled conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and purification methods are adapted for industrial-scale operations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pentanamide backbone, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding, contributing to the understanding of biological processes.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and thiophene ring play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
- 2-amino-N,4-dimethyl-N-(phenylmethyl)pentanamide
- 2-amino-N,4-dimethyl-N-(furan-2-ylmethyl)pentanamide
- 2-amino-N,4-dimethyl-N-(pyridin-2-ylmethyl)pentanamide
Comparison:
- 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl, furan, or pyridine rings.
- The thiophene ring enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity in biological systems.
Properties
Molecular Formula |
C12H20N2OS |
|---|---|
Molecular Weight |
240.37 g/mol |
IUPAC Name |
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)7-11(13)12(15)14(3)8-10-5-4-6-16-10/h4-6,9,11H,7-8,13H2,1-3H3 |
InChI Key |
PHICWTGYLQSQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)

![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)

![7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13303741.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)

![2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)


![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)

![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)
